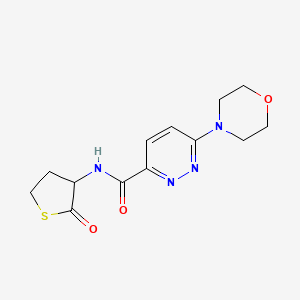

6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide

Beschreibung

6-Morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide is a pyridazine derivative featuring a morpholino group at the 6-position and a carboxamide substituent linked to a 2-oxotetrahydrothiophen ring.

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-N-(2-oxothiolan-3-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c18-12(14-10-3-8-21-13(10)19)9-1-2-11(16-15-9)17-4-6-20-7-5-17/h1-2,10H,3-8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDATSZAMLFHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as triethylamine, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted morpholine derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

Medicine: Its derivatives are being explored for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Physical Properties

Key analogues from the evidence include compounds with substitutions at the 5-, 6-, and carboxamide positions (Table 1).

Table 1: Comparative Analysis of Pyridazine Derivatives

Key Observations:

- 6-Position Substitutions: The morpholino group (as in 11m and 11d) is associated with higher melting points (67–68°C and 177–178°C, respectively) compared to aminoalkyl or alkylamino substituents (e.g., 11n, 11o), which exist as oils. This suggests improved crystallinity from the morpholine ring’s rigidity .

- Carboxamide Substituents : Bulky groups like adamantane (11d ) significantly elevate melting points (177–178°C), likely due to enhanced intermolecular interactions. The 2-oxotetrahydrothiophen substituent in the target compound may offer intermediate polarity, balancing solubility and stability.

- 5-Position Trifluoromethyl (CF₃) : Present in all analogues, the CF₃ group likely enhances metabolic stability and hydrophobic interactions in biological targets .

Elemental Analysis and Structural Validation

Elemental analysis data confirm the purity of synthesized analogues (Table 2).

Table 2: Elemental Analysis of Selected Compounds

| Compound ID | Molecular Formula | Calculated (%) | Experimental (%) | Deviation |

|---|---|---|---|---|

| 11m | C₁₆H₂₁F₃N₄O₃ | C 51.33, H 5.65, N 14.97 | C 51.46, H 5.68, N 14.95 | ≤0.13% |

| 11d | C₂₁H₂₇F₃N₄O₂ | Not provided | Not provided | — |

| 11n | C₁₆H₁₄F₆N₄O₂ | C 47.07, H 3.46, N 13.72 | C 46.92, H 3.44, N 13.76 | ≤0.04% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.